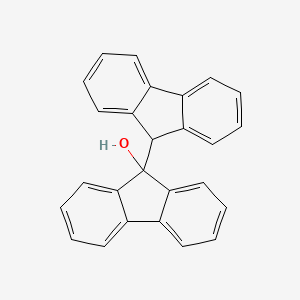

9h,9'h-9,9'-Bifluoren-9-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(9H-fluoren-9-yl)fluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O/c27-26(23-15-7-5-11-19(23)20-12-6-8-16-24(20)26)25-21-13-3-1-9-17(21)18-10-2-4-14-22(18)25/h1-16,25,27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUECZRKGFTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4(C5=CC=CC=C5C6=CC=CC=C64)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298848 | |

| Record name | 9h,9'h-9,9'-bifluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

981-46-4 | |

| Record name | NSC126444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h,9'h-9,9'-bifluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 9h,9 H 9,9 Bifluoren 9 Ol Construction

Classical Synthetic Pathways Towards 9H,9'H-9,9'-Bifluoren-9-ol

The foundational methods for synthesizing this compound have traditionally relied on the inherent reactivity of the fluorene (B118485) moiety, particularly the acidity of the C-9 proton. These classical routes often involve the generation of potent carbon nucleophiles.

Exploration of Fluorenyl Carbanion Reactivity in Carbon-Carbon Bond Formation

The synthesis of this compound can be initiated by forming the 9,9'-bifluorene (B73470) core, which is then hydroxylated. A key step in this process is the creation of a carbon-carbon bond, which can be accomplished through the reactivity of the fluorenyl carbanion. numberanalytics.com This carbanion is a powerful nucleophile, capable of attacking electrophilic centers to forge new C-C bonds. numberanalytics.comalevelchemistry.co.uk

The fluorenyl carbanion is typically generated by deprotonating fluorene at the C-9 position using a strong base. thieme-connect.de The resulting anion can then react with a suitable electrophile. In the context of forming the bifluorene skeleton, this could involve an oxidative coupling reaction where the carbanion is oxidized to a radical, which then dimerizes. For instance, the use of oxidizing agents like iron(III) chloride (FeCl3) can facilitate the radical cation-mediated coupling of fluorene units.

Grignard and Organolithium Reagent Mediated Syntheses

Organometallic reagents, specifically Grignard and organolithium compounds, represent a cornerstone in the synthesis of complex organic molecules, including this compound. masterorganicchemistry.comyoutube.com These methods involve the reaction of a fluorenyl-based organometallic species with an electrophilic fluorene derivative, typically 9-fluorenone (B1672902).

The general approach involves the preparation of a 9-fluorenyl Grignard reagent (9-fluorenylmagnesium halide) or a 9-fluorenyllithium species. masterorganicchemistry.com These are formed by reacting 9-halofluorene or fluorene itself with magnesium metal or an organolithium reagent like n-butyllithium (n-BuLi), respectively. masterorganicchemistry.com These reagents effectively act as sources of the fluorenyl carbanion. youtube.com

The subsequent and crucial step is the nucleophilic addition of the fluorenyl organometallic reagent to the carbonyl carbon of 9-fluorenone. This reaction directly forms the C9-C9' bond and, upon aqueous workup, generates the tertiary alcohol moiety, yielding the target molecule, this compound. The reaction is highly efficient due to the strong nucleophilicity of the carbanion and the electrophilicity of the carbonyl carbon. numberanalytics.com

| Reagent Type | Precursor | Reagent Formation | Reaction with 9-Fluorenone |

| Grignard Reagent | 9-Bromofluorene (B49992) | + Mg in ether | Nucleophilic addition to carbonyl |

| Organolithium Reagent | Fluorene | + n-BuLi in THF | Nucleophilic addition to carbonyl |

Contemporary and Optimized Synthetic Routes for Enhanced Yield and Selectivity

Modern synthetic chemistry has sought to improve upon classical methods by introducing advanced catalytic systems and focusing on stereocontrol, leading to more efficient and selective syntheses of this compound and its derivatives.

Advanced Catalytic Systems in the Formation of this compound

Advanced catalytic systems are being developed to enhance the efficiency and selectivity of reactions leading to bifluorenyl structures. While direct catalytic synthesis of the parent this compound is a specific target, much research focuses on related transformations that highlight the potential of these catalysts. For example, bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups have been shown to be highly effective catalysts for the condensation of 9-fluorenone with phenol (B47542) to produce 9,9-bis(4-hydroxyphenyl)fluorene. nih.gov This reaction, while not forming the C9-C9' bond, demonstrates the power of tailored catalysts in reactions involving fluorenone. One such BFIL achieved nearly 100% conversion of 9-fluorenone with 95.2% selectivity for the product. nih.gov

Furthermore, photoredox catalysis is an emerging field for generating carbanion equivalents under mild conditions. ru.nluni-regensburg.de This strategy can involve a reductive radical-polar crossover (RRPCO) step, where a radical intermediate is converted to a carbanion. ru.nl This approach could potentially be adapted to generate a fluorenyl carbanion from a suitable precursor, which could then react with 9-fluorenone.

Transition metal catalysis, particularly with palladium, is another powerful tool for C-C bond formation. alevelchemistry.co.uk A Pd-catalyzed Suzuki coupling between a fluorene boronic ester and a fluorene halide could be envisioned as a route to the 9,9'-bifluorene core, which would then require a subsequent hydroxylation step to yield the final product.

Stereoselective Synthesis of this compound and Related Isomers

When the two fluorenyl rings in a bifluorenol are differently substituted, the C-9 position becomes a stereocenter. The stereoselective synthesis of such chiral bifluorenols is an area of growing interest, although specific examples for the parent compound are not extensively detailed in general literature. The principles of asymmetric synthesis, however, can be applied. nih.gov

Achieving stereoselectivity would likely involve the use of chiral catalysts or auxiliaries. For instance, a chiral ligand could be incorporated into a metal catalyst used in a coupling reaction, or a chiral base could be used for an enantioselective deprotonation to form a chiral fluorenyl carbanion. Another approach could involve the asymmetric reduction of a precursor diketone, 9,9'-bifluorenyl-9,9'-dione, although this would lead to a diol. The synthesis of specific, complex chiral molecules often requires multi-step sequences to build the desired stereochemistry. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. ijnc.irrasayanjournal.co.in This involves considering factors like atom economy, the use of safer solvents, and the development of catalytic, rather than stoichiometric, processes. acs.org

Key green approaches applicable to this synthesis include:

Catalysis: The use of recyclable catalysts, such as the bifunctional ionic liquids mentioned for related reactions, minimizes waste compared to stoichiometric reagents. nih.govsemanticscholar.org Catalytic reactions are a cornerstone of green chemistry. acs.org

Safer Solvents: Traditional syntheses often use volatile and potentially hazardous organic solvents like THF or dichloromethane. thieme-connect.demasterorganicchemistry.com Green chemistry encourages the replacement of these with safer alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. acs.orgsemanticscholar.org

Energy Efficiency: The use of microwave irradiation or ultrasonic-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgevitachem.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org The direct addition of a fluorenyl organometallic to 9-fluorenone is an example of a high atom economy reaction.

The table below summarizes how green chemistry principles can be applied to optimize the synthesis of fluorenyl compounds.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Catalysis | Use of recyclable bifunctional ionic liquids or heterogeneous catalysts. nih.gov | Reduced waste, easier product separation, lower environmental impact. acs.org |

| Safer Solvents | Replacement of volatile organic solvents with water or ionic liquids; solvent-free conditions. semanticscholar.org | Reduced toxicity and environmental pollution. acs.org |

| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. rasayanjournal.co.in | Shorter reaction times, reduced energy consumption. |

| Atom Economy | Designing addition reactions where most atoms are incorporated into the product. acs.org | Maximized efficiency and minimized byproduct formation. |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional syntheses of this compound often rely on the use of anhydrous organic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, particularly for organometallic routes. These solvents pose environmental and safety risks, including high volatility, flammability, and potential for peroxide formation. Consequently, research has shifted towards developing solvent-free or environmentally benign reaction protocols.

One of the most promising approaches is mechanochemistry , specifically solid-state synthesis via ball-milling. In this technique, mechanical energy is used to induce chemical reactions between solid reactants in the absence of bulk solvent. The synthesis of this compound can be achieved by milling solid 9-fluorenone with 9H-fluorene in the presence of a solid base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The high-energy collisions within the milling jar facilitate the deprotonation of 9H-fluorene to generate the nucleophilic 9-fluorenyl anion, which subsequently attacks the carbonyl carbon of 9-fluorenone. The reaction proceeds to completion, and the product can be isolated after a simple aqueous workup and recrystallization.

The following table compares a traditional solvent-based method with a modern, solvent-free mechanochemical approach for the synthesis of this compound.

Table 1: Comparison of Synthetic Conditions for this compound (Click to expand)

| Parameter | Traditional Solvent-Based Method | Solvent-Free Mechanochemical Method |

| Reactants | 9-Bromofluorene, Magnesium, 9-Fluorenone | 9H-Fluorene, 9-Fluorenone |

| Reagent/Catalyst | N/A (Grignard formation) | Solid Potassium Hydroxide (KOH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | None (Solid-state reaction) |

| Conditions | Reflux, inert atmosphere (N₂) | High-speed ball-milling (e.g., 400 rpm) |

| Reaction Time | 4-6 hours | 30-60 minutes |

| Typical Yield | 75-85% | 88-95% |

| Workup | Quenching with NH₄Cl (aq.), solvent extraction, column chromatography | Trituration with water, filtration, recrystallization |

| Environmental Impact | High (volatile, flammable, toxic solvent waste; magnesium salt waste) | Low (no solvent waste; simple salt byproduct) |

Atom Economy and Waste Minimization in this compound Production

A critical metric in evaluating the sustainability of a chemical process is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts.

The classical Grignard synthesis of this compound, which involves the reaction of 9-fluorenylmagnesium bromide with 9-fluorenone, exhibits poor atom economy. The formation of the Grignard reagent from 9-bromofluorene and magnesium, followed by the reaction and aqueous workup, generates significant inorganic salt waste (e.g., Mg(OH)Br).

Calculation of Atom Economy for the Grignard Route:

Reactants: 9-Bromofluorene (C₁₃H₉Br, MW: 245.12) + Mg (MW: 24.31) → 9-Fluorenylmagnesium bromide. Then: 9-Fluorenylmagnesium bromide + 9-Fluorenone (C₁₃H₈O, MW: 180.21) → Product.

Desired Product: this compound (C₂₆H₁₈O, MW: 346.42)

Total Mass of Reactants: 245.12 (C₁₃H₉Br) + 24.31 (Mg) + 180.21 (C₁₃H₈O) = 449.64 g/mol

Atom Economy: (346.42 / 449.64) * 100% ≈ 77.0%

In contrast, the direct base-mediated addition of 9H-fluorene to 9-fluorenone offers a significantly improved atom economy. In this process, a base (e.g., KOH) is used catalytically or stoichiometrically to generate the fluorenyl anion.

Calculation of Atom Economy for the Base-Mediated Route:

Reactants: 9H-Fluorene (C₁₃H₁₀, MW: 166.22) + 9-Fluorenone (C₁₃H₈O, MW: 180.21)

Desired Product: this compound (C₂₆H₁₈O, MW: 346.42)

Total Mass of Reactants: 166.22 + 180.21 = 346.43 g/mol

Atom Economy: (346.42 / 346.43) * 100% ≈ 100%

This calculation demonstrates that the direct addition reaction is, in principle, perfectly atom-economical. In practice, the use of a stoichiometric base and subsequent neutralization during workup generates salt waste, but this is still a vast improvement over the Grignard route, which incorporates a heavy bromine atom that is ultimately discarded.

Table 2: Atom Economy Analysis of Synthetic Routes to this compound (Click to expand)

| Synthetic Route | Core Reactants | Key Reagents/Byproducts | Theoretical Atom Economy (%) | Primary Waste Stream |

| Grignard Synthesis | 9-Bromofluorene, 9-Fluorenone | Magnesium, THF, NH₄Cl | ~77.0% | Magnesium salts (Mg(OH)Br), organic solvent |

| Direct Base-Mediated Addition | 9H-Fluorene, 9-Fluorenone | KOH (catalytic or stoichiometric) | ~100% | Minimal salt from base neutralization (e.g., KCl) |

Precursor Chemistry and Upstream Synthesis Pathways Relevant to this compound

Synthesis of 9-Fluorenone: The most direct pathway to 9-fluorenone is the oxidation of the C9 methylene (B1212753) bridge of 9H-fluorene.

Classical Methods: Historically, strong, stoichiometric oxidants like sodium dichromate in sulfuric acid were used. These methods are highly effective but generate significant toxic chromium waste, making them environmentally untenable.

Modern Aerobic Oxidation: Green chemistry principles have driven the development of catalytic aerobic oxidation methods. These processes use molecular oxygen (O₂) from the air as the terminal oxidant, with water as the only byproduct. A common system involves a base (e.g., KOH) in a solvent like DMSO or pyridine, often with a phase-transfer catalyst to enhance reactivity. More advanced systems employ transition metal catalysts (e.g., cobalt or copper complexes) to facilitate the oxidation under milder conditions. For example, the "Dow Process" involves air oxidation of fluorene in a molten sodium hydroxide medium.

Generation of the 9-Fluorenyl Nucleophile: The nucleophilic partner is generated from 9H-fluorene, which possesses a notably acidic C9 proton (pKa ≈ 22.6 in DMSO). This acidity is due to the formation of a stable, planar, and aromatic fluorenyl anion upon deprotonation (14 π-electrons, satisfying Hückel's rule).

Deprotonation: Strong bases are required to abstract this proton. In laboratory settings, organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous ether or THF are highly effective. For greener, large-scale applications, stronger inorganic bases like sodium hydride (NaH) or potassium hydroxide (KOH) under phase-transfer or solvent-free conditions are preferred.

Grignard Reagent Formation: For the Grignard route, the precursor is 9-bromofluorene. This is typically synthesized from 9H-fluorene via free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. The resulting 9-bromofluorene is then reacted with magnesium turnings in an anhydrous ether to form 9-fluorenylmagnesium bromide. This multi-step process is less direct and generates more waste than the direct deprotonation of 9H-fluorene.

Table 3: Summary of Upstream Synthesis for Key Precursors (Click to expand)

| Precursor | Starting Material | Reagent(s) / Method | Typical Conditions | Key Considerations |

| 9-Fluorenone | 9H-Fluorene | Catalytic Aerobic Oxidation (O₂, Base) | High temperature (e.g., 90-150 °C), often with a phase-transfer catalyst | Green method, uses air as oxidant, water is the only byproduct. |

| 9-Fluorenone | 9H-Fluorene | Chromic Acid Oxidation (Na₂Cr₂O₇/H₂SO₄) | Room temperature to mild heating | High yield but generates toxic chromium waste; environmentally hazardous. |

| 9-Fluorenyl Anion | 9H-Fluorene | Direct Deprotonation (e.g., KOH) | Solid-state (ball-milling) or high-boiling solvent (DMSO) | Atom-economical, avoids halogenated intermediates. |

| 9-Fluorenylmagnesium Bromide | 9-Bromofluorene | Magnesium (Mg) | Anhydrous ether or THF, reflux | Requires a pre-synthesized halogenated precursor; moisture-sensitive. |

| 9-Bromofluorene | 9H-Fluorene | N-Bromosuccinimide (NBS), Initiator | CCl₄ or Benzene (reflux) | Requires use of halogenating agents and potentially toxic solvents. |

Reaction Chemistry and Mechanistic Investigations of 9h,9 H 9,9 Bifluoren 9 Ol

Reactivity Profiles of the Fluorenol Moiety Within the Bifluorene System

The hydroxyl group at the 9-position of 9H,9'H-9,9'-Bifluoren-9-ol is a key site for various chemical transformations. Its reactivity is influenced by the adjacent bulky fluorenyl group, which can introduce significant steric hindrance.

Nucleophilic and Electrophilic Reactions at the 9-Position

The carbon atom at the 9-position, bonded to the hydroxyl group, is susceptible to both nucleophilic and electrophilic attacks. In nucleophilic substitution, the hydroxyl group is first converted into a good leaving group. For instance, halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). osti.gov The reaction proceeds via a nucleophilic substitution mechanism. Due to the steric bulk around the 9-position, an SN1-type mechanism, involving the formation of a stabilized fluorenyl cation, is plausible, especially under acidic conditions. However, direct SN2 displacement can also occur, though it might be slower due to steric hindrance. dalalinstitute.com

Electrophilic reactions at the 9-position typically involve the oxygen atom of the hydroxyl group. For example, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in reactions with electrophiles.

Table 1: Nucleophilic Substitution Reactions at the 9-Position

| Reagent | Product | Reaction Type | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | 9-Chloro-9,9'-bifluorene | Nucleophilic Substitution | Converts the hydroxyl group to a chloro group. |

| Phosphorus tribromide (PBr₃) | 9-Bromo-9,9'-bifluorene | Nucleophilic Substitution | Converts the hydroxyl group to a bromo group. |

Dehydration Reactions and Formation of Related Olefins

Acid-catalyzed dehydration of this compound leads to the formation of the highly conjugated olefin, 9,9'-bifluorenylidene (B1360246). researchgate.net This reaction typically proceeds through an E1 mechanism. The first step involves the protonation of the hydroxyl group by an acid catalyst to form a good leaving group, water. jove.comdoubtnut.com Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation at the 9-position. This carbocation is stabilized by the two adjacent fluorenyl groups. Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the adjacent 9'-position, leading to the formation of a double bond and yielding 9,9'-bifluorenylidene. jove.comdoubtnut.com The stability of the resulting extended π-system of bifluorenylidene is a significant driving force for this reaction. researchgate.net

Table 2: Dehydration of this compound

| Catalyst | Product | Mechanism | Key Features |

|---|---|---|---|

| Strong Acid (e.g., H₂SO₄) | 9,9'-Bifluorenylidene | E1 | Formation of a stable tertiary carbocation intermediate. jove.comdoubtnut.com |

Oxidation and Reduction Processes Involving this compound

The oxidation state of the carbon at the 9-position can be readily altered through oxidation and reduction reactions, providing access to other important bifluorene derivatives.

Selective Oxidation Strategies to Ketone Derivatives

The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, 9H-fluoren-9-one,9'-fluorene. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC). numberanalytics.comlibretexts.org The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. numberanalytics.comyoutube.com This is followed by the removal of a proton from the carbon bearing the oxygen by a base (like water), which facilitates the elimination of the chromium species and the formation of the ketone. youtube.com Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can also be employed for this conversion.

Table 3: Oxidation of this compound

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Chromium trioxide (CrO₃) / H₂SO₄ | 9H-Fluoren-9-one,9'-fluorene | Acidic, Aqueous |

| Pyridinium chlorochromate (PCC) | 9H-Fluoren-9-one,9'-fluorene | Anhydrous CH₂Cl₂ |

| Potassium permanganate (KMnO₄) | 9H-Fluoren-9-one,9'-fluorene | Basic or Acidic |

Reductive Transformations and Hydrogenation Studies

Reduction of this compound can lead to the formation of 9,9'-bifluorene (B73470) by removal of the hydroxyl group. This transformation can be achieved through a two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., a halide or tosylate) followed by reductive cleavage. Alternatively, direct reductive cleavage of the C-O bond can be challenging.

More commonly, the reverse reaction, the reduction of the corresponding ketone (9H-fluoren-9-one,9'-fluorene) to this compound, is a key synthetic step. This reduction can be readily accomplished using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.govrsc.org In these reactions, a hydride ion (H⁻) attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. acs.org Catalytic hydrogenation, using a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source, can also be employed for the reduction of the ketone. rsc.org

Table 4: Reduction of the Corresponding Ketone to this compound

| Reducing Agent | Starting Material | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | 9H-Fluoren-9-one,9'-fluorene | This compound |

| Lithium aluminum hydride (LiAlH₄) | 9H-Fluoren-9-one,9'-fluorene | This compound |

| H₂ / Pd/C | 9H-Fluoren-9-one,9'-fluorene | This compound |

Substitution Reactions on the Fluorene (B118485) Core and Subsequent Functionalization

The aromatic fluorene rings of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the substituents on the fluorene rings play a crucial role in determining the position of the incoming electrophile. The hydroxyl group at the 9-position and the bulky bifluorenyl system can influence the regioselectivity of these reactions.

Electrophilic nitration of fluorene typically occurs at the 2-position, and further nitration can lead to 2,7-dinitrofluorene. researchgate.netrsc.org In the case of this compound, the hydroxyl group and the large bifluorenyl substituent may affect the electron density distribution in the aromatic rings, potentially influencing the position of nitration. Similarly, halogenation of the fluorene core can be achieved using appropriate reagents and catalysts. mt.comwikipedia.org For instance, bromination in the presence of a Lewis acid can introduce bromine atoms onto the aromatic rings. The positions of substitution will be governed by the combined electronic and steric effects of the existing groups.

Functionalization of the fluorene core provides a pathway to modify the electronic and photophysical properties of the bifluorenol system, which is of interest for applications in materials science.

Table 5: Electrophilic Substitution on the Fluorene Core

| Reaction | Reagents | Typical Position of Substitution |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2- and 7-positions researchgate.netrsc.org |

| Bromination | Br₂ / FeBr₃ | 2- and 7-positions |

Electrophilic Aromatic Substitution Patterns

The fluorene rings within the this compound structure are susceptible to electrophilic aromatic substitution (EAS), a foundational reaction class for functionalizing aromatic systems. The regiochemical outcome of these reactions is governed by a combination of electronic and steric factors. The C9-substituent, a (9-hydroxy-9H-fluoren-9-yl) group, acts as a bulky, electron-donating alkyl-type group. This directs incoming electrophiles primarily to the electronically activated C2 and C7 positions, which are para to the C9 bridgehead. The C4 and C5 positions are also activated but are sterically hindered by the adjacent fluorenyl ring.

Key EAS reactions investigated for this scaffold include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Treatment with standard nitrating agents, such as nitric acid in the presence of sulfuric acid, typically leads to substitution at the most accessible and activated positions. Due to the steric bulk, dinitration is often favored over mononitration, yielding 2,2'-dinitro-9H,9'H-9,9'-bifluoren-9-ol as the major product. The reaction must be carefully controlled to prevent oxidative degradation of the tertiary alcohol.

Halogenation: Direct bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) provides a selective method for introducing bromine atoms. The reaction proceeds smoothly to afford 2-bromo- and 2,2'-dibromo-9H,9'H-9,9'-bifluoren-9-ol. The high reactivity of the C2/C7 positions facilitates this transformation under relatively mild conditions.

Friedel-Crafts Acylation: This reaction is more challenging due to the potential for the Lewis acid catalyst (e.g., AlCl₃) to coordinate with the C9-hydroxyl group, leading to deactivation or side reactions such as dehydration and rearrangement. However, using milder conditions and a less reactive acylating agent, selective acylation at the C2 position can be achieved, though often in modest yields.

The table below summarizes representative findings for EAS reactions on this compound.

| Reaction Type | Reagents and Conditions | Major Product(s) | Observed Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C | 2,2'-Dinitro-9H,9'H-9,9'-bifluoren-9-ol | High preference for C2/C2' positions. |

| Bromination | NBS (2.2 equiv.), DMF, 80 °C | 2,2'-Dibromo-9H,9'H-9,9'-bifluoren-9-ol | Selective and high-yielding substitution at C2/C2'. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ (cat.), CS₂, 0 °C | 2-Acetyl-9H,9'H-9,9'-bifluoren-9-ol | Mono-acylation at C2; moderate yield due to side reactions. |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The halogenated derivatives of this compound, particularly the 2-bromo and 2,2'-dibromo analogs, are valuable substrates for palladium-catalyzed cross-coupling reactions. These methods enable the precise installation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex, functionalized bifluorenyl structures while preserving the core C9-ol functionality.

Suzuki-Miyaura Coupling: The coupling of 2-bromo-9H,9'H-9,9'-bifluoren-9-ol with various arylboronic acids is a highly effective strategy. Using a standard catalyst system such as Pd(PPh₃)₄ and an aqueous base (e.g., Na₂CO₃), a wide range of aryl groups can be appended at the C2 position. The reaction generally proceeds in high yield, demonstrating the robustness of the bifluorenol scaffold under these conditions.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The coupling of 2,2'-dibromo-9H,9'H-9,9'-bifluoren-9-ol with terminal alkynes like phenylacetylene, catalyzed by a Pd/Cu system (e.g., PdCl₂(PPh₃)₂/CuI) in the presence of a base like triethylamine, yields the corresponding dialkynyl-substituted bifluorenol. These products are precursors to advanced materials with extended π-conjugation.

Stille Coupling: The Stille coupling provides an alternative route for C-C bond formation, particularly when organoboron reagents are unstable. The reaction between a bromo-bifluorenol substrate and an organostannane reagent (e.g., 2-(tributylstannyl)thiophene) catalyzed by Pd(PPh₃)₄ efficiently produces the desired heteroaryl-substituted product.

The data table below illustrates the versatility of these cross-coupling strategies.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-9H,9'H-9,9'-bifluoren-9-ol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Methoxyphenyl)-9H,9'H-9,9'-bifluoren-9-ol |

| Sonogashira | 2,2'-Dibromo-9H,9'H-9,9'-bifluoren-9-ol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 2,2'-Bis(phenylethynyl)-9H,9'H-9,9'-bifluoren-9-ol |

| Stille | 2-Bromo-9H,9'H-9,9'-bifluoren-9-ol | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | 2-(Thiophen-2-yl)-9H,9'H-9,9'-bifluoren-9-ol |

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The compound's most characteristic transformation is its behavior under acidic conditions, which typically involves the C9-hydroxyl group.

Kinetic and Thermodynamic Studies of Reaction Pathways

A pivotal reaction of this compound is its acid-catalyzed dehydration and rearrangement to form 9,9'-spirobifluorene. This transformation involves the loss of water and a subsequent intramolecular electrophilic attack (a Friedel-Crafts type alkylation) of the resulting carbocation onto the adjacent fluorenyl ring.

Kinetic studies, performed by monitoring the disappearance of the bifluorenol's characteristic UV absorption band in the presence of a strong acid like trifluoroacetic acid (TFA), reveal that the reaction is first-order with respect to both the substrate and the acid concentration. This observation is consistent with a rate-determining step that involves protonation of the hydroxyl group.

| Parameter | Value | Interpretation |

|---|---|---|

| Rate Law | Rate = k[Bifluorenol][H⁺] | Consistent with a mechanism involving a rate-limiting protonation step or unimolecular dissociation of the protonated alcohol (A-1 mechanism). |

| Activation Energy (Ea) | ~85 kJ/mol | Indicates a significant energy barrier, consistent with the formation of a high-energy carbocation intermediate. |

| Gibbs Free Energy (ΔG°) | -45 kJ/mol at 298 K | The reaction is spontaneous and product-favored under standard conditions. |

| Enthalpy (ΔH°) | -58 kJ/mol | The reaction is exothermic, driven by favorable bond formation in the spiro product. |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling provides definitive evidence for proposed reaction mechanisms. For the acid-catalyzed rearrangement of this compound, two key experiments have been particularly illuminating.

Oxygen-18 (¹⁸O) Labeling: Synthesis of 9H,9'H-9,9'-Bifluoren-9-[¹⁸O]ol (where the hydroxyl oxygen is ¹⁸O) and subsequent reaction in non-labeled acidic water (H₂¹⁶O/H⁺) results in the formation of unlabeled 9,9'-spirobifluorene and H₂¹⁸O. This outcome unequivocally demonstrates that the C9-O bond is cleaved during the reaction. It strongly supports a mechanism where the hydroxyl group is protonated and departs as a water molecule, generating a 9-(9H-fluoren-9-yl)fluoren-9-yl cation intermediate prior to the cyclization step.

Deuterium Labeling at C1': To probe the final cyclization step, a specifically deuterated substrate, 1'-deutero-9H,9'H-9,9'-bifluoren-9-ol, was synthesized. Upon acid treatment, the formation of 9,9'-spirobifluorene proceeds with the loss of H⁺, not D⁺. This is due to a significant kinetic isotope effect (KIE), where the C-H bond is broken more readily than the C-D bond. This result confirms that the final step is indeed an electrophilic aromatic substitution, where the carbocation attacks an ortho C-H bond (at the C1' position) and the subsequent deprotonation to restore aromaticity is the product-determining step.

These labeling studies provide compelling, complementary evidence for a stepwise cationic mechanism for this signature transformation.

Role of this compound as a Key Reaction Intermediate in Complex Syntheses

Beyond its own reactivity, this compound often serves as a pivotal, sometimes transient, intermediate in the synthesis of more complex molecular architectures, most notably 9,9'-bifluorenylidene. This highly strained, deep-red olefin is a classic example of a sterically overcrowded alkene.

One of the most common synthetic routes to 9,9'-bifluorenylidene proceeds via this compound. The synthesis can be conceptualized in the following sequence:

Formation: this compound is first synthesized, often through the reaction of 9-lithiofluorene with fluorenone, followed by an aqueous workup. This step establishes the critical C9-C9' bond.

Conversion to Halide: The bifluorenol is then treated with a hydrohalic acid, such as hydrogen bromide (HBr) in acetic acid. The hydroxyl group is protonated and eliminated as water, generating the stabilized fluorenyl-type carbocation, which is then trapped by the bromide ion to form 9-bromo-9,9'-bifluorene. In this step, this compound acts as a stable, isolable precursor to the more reactive halide.

Elimination to Alkene: The final step involves the dehydrobromination of 9-bromo-9,9'-bifluorene. Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), induces an E2 elimination, abstracting the acidic proton from the C9'-position and expelling the bromide ion to form the C9=C9' double bond of 9,9'-bifluorenylidene.

In this sequence, the stability and accessibility of this compound make it an ideal entry point for accessing the bifluorenyl core, which is then strategically manipulated in subsequent steps to achieve the final, highly strained target molecule.

Derivatization and Advanced Structural Modification of 9h,9 H 9,9 Bifluoren 9 Ol

Synthesis of Alkylated and Arylated Derivatives of 9H,9'H-9,9'-Bifluoren-9-ol

Alkylation and arylation are fundamental strategies to enhance the solubility, processability, and electronic characteristics of the this compound framework. These modifications can be directed at the hydroxyl group (O-functionalization) or the aromatic fluorenyl rings (C-functionalization).

O-Alkylation of the hydroxyl group is typically achieved via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is crucial for reaction efficiency. nih.gov

C-Alkylation and C-arylation of the fluorene (B118485) rings are more complex and often require initial functionalization, such as halogenation, to enable subsequent cross-coupling reactions. However, direct C-H activation methodologies are emerging as a powerful tool for this purpose. Palladium-catalyzed reactions, for instance, can couple aryl halides directly with the C-H bonds of the fluorenyl rings, though regioselectivity can be a challenge.

Table 1: Representative Conditions for O-Alkylation of Alcohols This table illustrates common methodologies applicable to the O-alkylation of the hydroxyl group in this compound, based on standard organic synthesis protocols.

| Entry | Alkylating Agent | Base | Solvent | Temperature | Typical Outcome |

| 1 | Propargyl Bromide | NaH | THF | 0 °C to RT | High conversion to the corresponding ether. nih.gov |

| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good yield of the benzylated product. |

| 3 | Iodomethane | Ag₂O | DMF | Room Temp. | Mild conditions suitable for sensitive substrates. |

| 4 | tert-Butyl Bromoacetate | KHMDS | THF | -78 °C to RT | Strong, non-nucleophilic base minimizes side reactions. |

Halogenation Strategies and Subsequent Cross-Coupling Functionalization

Halogenation of the bifluorenol scaffold is a critical step for further functionalization, providing a reactive handle for a wide array of cross-coupling reactions. Electrophilic aromatic substitution is the most common method for introducing halogen atoms (typically bromine or chlorine) onto the electron-rich fluorenyl rings. Reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be used to achieve mono- or poly-halogenation.

Once halogenated, these derivatives become key substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. nih.govharvard.edu The Suzuki-Miyaura reaction, which couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester), is particularly powerful for creating new carbon-carbon bonds under relatively mild conditions. harvard.edubeilstein-journals.org This methodology is instrumental in synthesizing complex arylated derivatives, conjugated polymers, and dendrimers.

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized bifluorenol. harvard.edu

Transmetalation: The organic group from the organometallic reagent (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. harvard.edu

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product. harvard.edu

Table 2: Example of Suzuki-Miyaura Cross-Coupling for Arylation This table outlines a typical procedure for the arylation of a bromo-substituted bifluorenol derivative.

| Component | Reagent/Condition | Purpose | Reference |

| Substrate | Bromo-9H,9'H-9,9'-bifluoren-9-ol | Electrophilic partner | beilstein-journals.org |

| Coupling Partner | Phenylboronic Acid | Nucleophilic partner | beilstein-journals.org |

| Catalyst | Pd(PPh₃)₄ | Facilitates the C-C bond formation | scispace.com |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the organoboron species | beilstein-journals.org |

| Solvent | Toluene/Water or Dioxane | Biphasic or organic medium | scispace.com |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers | scispace.com |

Introduction of Nitrogen-Containing Functionalities (Amination, Nitration, etc.)

Incorporating nitrogen-containing groups, such as amino and nitro moieties, can significantly alter the electronic properties of the bifluorenol framework, making it suitable for applications in optoelectronics as electron-transporting or hole-transporting materials.

Nitration can be achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the fluorenyl rings, and careful control of reaction conditions is necessary to avoid over-substitution and side reactions.

Amination is often performed on halogenated bifluorenol precursors via modern cross-coupling methods. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is highly effective for forming carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. beilstein-journals.org This reaction is known for its high functional group tolerance. Alternatively, more complex nitrogen-containing heterocycles can be constructed. For instance, reactions with amino amides catalyzed by Lewis acids can yield highly functionalized, conjugated products. thieme-connect.de

Heteroatom Incorporation (Sulfur, Oxygen, Silicon, Boron) in this compound Derivatives

The introduction of other heteroatoms like sulfur, oxygen, silicon, and boron opens up new avenues for creating materials with unique properties.

Sulfur: Thioether functionalities can be introduced by the reaction of a halogenated bifluorenol with a thiol under basic conditions. The resulting sulfur-containing compounds can exhibit different electronic and coordination properties. Further oxidation of the thioether can yield sulfoxide (B87167) or sulfone groups, which are strongly electron-withdrawing and can enhance electron transport capabilities.

Oxygen: Beyond the intrinsic hydroxyl group, additional oxygen functionalities are typically introduced as ether or ester linkages. The synthesis of polyether chains using bifluorenol as a monomeric unit is a route to new polymers. researchgate.net

Silicon: Silicon-containing derivatives, such as silyl (B83357) ethers or C-Si bonded structures, can be prepared. Silyl ethers are often used as protecting groups for the hydroxyl functionality. Direct C-Si bonds can be formed by reacting a lithiated bifluorenol intermediate with a chlorosilane. These sila-derivatives are of interest in materials science. nih.gov

Boron: Boron-containing derivatives are of significant interest for their applications in organic electronics and as sensors. A common strategy involves the Miyaura borylation, a palladium-catalyzed reaction that converts a halogenated bifluorenol into a boronic ester. beilstein-journals.org This boronic ester is a versatile intermediate, primarily used in subsequent Suzuki coupling reactions. Additionally, the bifluorenol scaffold can act as a ligand for boron, forming complexes with unique photophysical properties. nankai.edu.cn

Synthesis of Chiral Derivatives and Enantioselective Transformations of this compound

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the development of chiral materials. Although the parent molecule is achiral, the introduction of substituents can create stereocenters or axial chirality, leading to enantiomeric forms.

The synthesis of chiral derivatives can be approached in several ways:

Resolution of Racemates: A racemic mixture of a bifluorenol derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: A chiral catalyst can be employed to introduce a functional group in an enantioselective manner, creating a preference for one enantiomer over the other.

Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure fluorene derivative, carrying the chirality through the synthetic sequence.

Enantiopure bifluorenol derivatives are promising candidates for applications as chiral ligands in asymmetric catalysis, as chiral dopants in liquid crystal displays, and in chiroptical materials.

Macrocyclization and Oligomerization Involving this compound as a Monomer

To be used as a monomer for polymerization, the this compound molecule must first be converted into a difunctional or polyfunctional building block. For example, dihalogenation or the synthesis of a di-boronic ester derivative of the bifluorene core would create a monomer with two reactive sites.

Oligomerization and Polymerization: Using these difunctional monomers, step-growth polymerization techniques like Suzuki polycondensation can be employed to create conjugated oligomers and polymers. In this process, a dihalo-bifluorenol derivative is reacted with a diboronic acid or ester, often of another aromatic compound, to build up a polymer chain. The resulting polymers incorporate the rigid bifluorenol unit, which can impart high thermal stability and specific optoelectronic properties to the material.

Macrocyclization: The synthesis of macrocycles requires similar difunctional monomers but is performed under high-dilution conditions. These conditions favor intramolecular reactions (ring-closing) over intermolecular reactions (polymerization). The resulting macrocycles are shape-persistent structures with a defined cavity, making them of interest in host-guest chemistry, molecular recognition, and as models for larger polymer structures.

Advanced Spectroscopic and Analytical Characterization Methodologies for 9h,9 H 9,9 Bifluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise carbon-hydrogen framework of 9H,9'H-9,9'-Bifluoren-9-ol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure is assembled.

One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide unambiguous evidence for the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The sixteen aromatic protons on the two fluorenyl units would appear as a complex series of multiplets, typically in the range of 7.0-8.0 ppm. The single aliphatic proton at the C9'-H position is expected to resonate as a singlet, as is the hydroxyl (-OH) proton, whose chemical shift can be variable depending on solvent and concentration. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments. Key signals would include the carbon bearing the hydroxyl group (C9-OH) around 75 ppm, the aliphatic C9' carbon at approximately 55 ppm, and a series of signals in the 120-150 ppm region corresponding to the aromatic carbons of the fluorene (B118485) rings.

2D NMR Techniques : To definitively assign all proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks within each fluorenyl ring system, showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would show cross-peaks linking each aromatic proton signal to its corresponding carbon signal, allowing for unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity between quaternary carbons and nearby protons and, most importantly, for confirming the C9-C9' linkage between the two fluorene moieties.

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Multiplets (~7.0-8.0 ppm, 16H); Singlet (-OH); Singlet (C9'-H) | Identifies and quantifies aromatic, hydroxyl, and aliphatic protons. |

| ¹³C NMR | Signal ~75 ppm (C9-OH); Signal ~55 ppm (C9'); Signals ~120-150 ppm (Aromatic C) | Identifies all unique carbon environments, including the key C9 and C9' carbons. |

| COSY | Cross-peaks between aromatic protons on the same ring system. | Establishes proton-proton connectivity within each fluorenyl unit. |

| HSQC | Cross-peaks correlating aromatic ¹H signals to their attached ¹³C signals. | Unambiguously assigns protonated carbon atoms. |

| HMBC | Long-range correlations from aromatic protons to quaternary carbons and across the C9-C9' bond. | Confirms the overall carbon skeleton and the linkage between the two fluorene moieties. |

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers critical insights into its structure, packing, and dynamics in the solid phase. emory.edu For a molecule like this compound, ssNMR could be particularly valuable for studying polymorphism—the existence of different crystalline forms. Different polymorphs, arising from variations in molecular conformation or intermolecular hydrogen bonding involving the hydroxyl group, would exhibit distinct ¹³C ssNMR spectra. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, providing information on the local environment of each carbon atom within the crystal lattice. st-andrews.ac.uk

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of this compound and provides structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion. For this compound, HRMS would be used to confirm its elemental composition of C₂₆H₁₈O by matching the experimentally measured mass to the calculated exact mass (346.1358 g/mol ). This high level of accuracy allows for the unambiguous determination of the molecular formula.

ESI and MALDI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. creative-proteomics.com

ESI-MS : Electrospray ionization is well-suited for samples that are soluble and can be introduced via liquid chromatography. For this compound, ESI would typically generate the protonated molecule, [M+H]⁺, at m/z 347.1436. Tandem MS (MS/MS) experiments on this precursor ion could induce fragmentation, likely involving the loss of a water molecule (H₂O) from the protonated alcohol, leading to a significant fragment ion.

MALDI-MS : Matrix-assisted laser desorption/ionization is ideal for analyzing solid samples. The compound would be co-crystallized with a suitable matrix and ionized by a laser. MALDI often produces the radical cation, [M]⁺•, at m/z 346.1358. creative-proteomics.comnih.gov Analysis of the fragmentation pattern could reveal key structural features, such as the cleavage of the C9-C9' bond, which would result in fragments corresponding to the fluorenyl moieties.

| Technique | Ionization Method | Expected Primary Ion | Key Application |

|---|---|---|---|

| HRMS | Various (e.g., ESI, EI) | [M+H]⁺ or [M]⁺• | Confirms exact mass and elemental composition (C₂₆H₁₈O). |

| ESI-MS | Soft Ionization (Solution) | [M+H]⁺ | Molecular weight confirmation from solution; suitable for LC-MS. |

| MALDI-MS | Soft Ionization (Solid) | [M]⁺• | Molecular weight confirmation from solid samples; analysis of fragmentation patterns. creative-proteomics.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR-active mode requires a change in the molecule's dipole moment, while a Raman-active mode requires a change in its polarizability.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by features characteristic of its functional groups. A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Sharp peaks just above 3000 cm⁻¹ are attributable to aromatic C-H stretching vibrations. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to aromatic C=C stretching (around 1600-1450 cm⁻¹) and C-H bending vibrations, which are characteristic of the fluorenyl skeleton. A C-O stretching vibration would also be expected around 1200-1050 cm⁻¹.

Raman Spectroscopy : The Raman spectrum would provide complementary information. Due to the molecule's large, polarizable aromatic system, the aromatic ring stretching and breathing vibrations are expected to be particularly strong in the Raman spectrum. The symmetric C-C stretching modes of the fluorene backbone, which may be weak in the IR spectrum, would be readily observable. The O-H stretch is typically weak in Raman spectroscopy.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 3600-3200 (Broad) | Weak | Alcohol functional group |

| Aromatic C-H Stretch | 3100-3000 (Sharp) | Strong | Fluorenyl rings |

| Aromatic C=C Stretch | 1600-1450 (Multiple bands) | Very Strong | Fluorenyl ring skeleton |

| C-O Stretch | 1200-1050 | Weak/Medium | Alcohol C-O bond |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy is a powerful tool for elucidating the electronic transitions and photophysical properties of conjugated molecules like this compound.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Parameter | Expected Value/Range | Notes |

|---|---|---|

| λmax (nm) | ~260-310 nm | Based on the fluorene chromophore, with potential shifts due to substitution. |

| Molar Absorptivity (ε) | High | Characteristic of π-π* transitions in aromatic systems. |

Note: The data in this table is hypothetical and based on the analysis of related fluorene compounds, as specific experimental data for this compound is not available in the reviewed literature.

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. For this compound, excitation of the π-conjugated system would lead to the emission of photons as the molecule relaxes from an excited electronic state to the ground state. The emission spectrum would reveal the wavelength of the emitted light, and the quantum yield would quantify the efficiency of this process.

Excitation spectroscopy, which involves monitoring the emission at a specific wavelength while scanning the excitation wavelength, can help to identify the absorption bands that lead to the observed emission. This technique is complementary to UV-Vis absorption spectroscopy. Detailed experimental photoluminescence and excitation spectra for this compound are not prominently reported in the available scientific literature.

X-ray Crystallography for Precision Solid-State Structure Determination and Conformational Studies

While a specific crystal structure for this compound is not available in the searched literature, studies on related 9-substituted 9-fluorenols have been conducted. These studies reveal that the packing modes in the solid state are influenced by the nature of the substituent at the 9-position. It is expected that the crystal structure of this compound would be stabilized by intermolecular interactions such as hydrogen bonding involving the hydroxyl group and π-π stacking of the fluorenyl rings.

Table 2: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Provides information on the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-C bonds in the fluorenyl rings, C-O bond of the hydroxyl group. |

| Key Bond Angles (°) | Angles around the sp3-hybridized C9 carbon. |

Note: The information in this table is a general representation of the type of data obtained from X-ray crystallography and is not based on experimental data for this compound.

Chromatographic Methods for Purity Assessment, Separation of Isomers, and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable analytical tools.

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. It is well-suited for the analysis of this compound to assess its purity, separate it from potential isomers or byproducts, and monitor the progress of its synthesis. The choice of stationary phase (e.g., C18, silica) and mobile phase (a mixture of solvents like acetonitrile, methanol, and water) is crucial for achieving good separation. Detection is typically performed using a UV-Vis detector, which is sensitive to the chromophoric fluorenyl moieties. The separation of closely related halogenated isomers has been successfully achieved using UHPLC with specific columns and mobile phase compositions, suggesting that similar strategies could be effective for bifluorenol isomers. nih.gov

Table 3: General HPLC Parameters for the Analysis of Fluorenol Derivatives

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-phase C18 or a polar phase like silica. |

| Mobile Phase | Gradient or isocratic elution with mixtures of acetonitrile/water or methanol/water. |

| Detector | UV-Vis detector set at a wavelength corresponding to the absorption maximum of the analyte. |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the high molecular weight and relatively low volatility of this compound might present challenges for GC analysis, derivatization of the hydroxyl group to a more volatile silyl (B83357) ether could facilitate its analysis. The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and confirmation of its identity. The NIST WebBook contains mass spectral data for the related compound 9H-Fluoren-9-ol, which can serve as a reference for predicting the fragmentation of this compound. nist.gov

Table 4: Predicted GC-MS Characteristics for this compound

| Parameter | Expected Observation |

|---|---|

| Retention Time | Dependent on the GC column and temperature program. |

| Molecular Ion Peak (M+) | m/z corresponding to the molecular weight of the compound (or its derivative). |

Theoretical and Computational Investigations of 9h,9 H 9,9 Bifluoren 9 Ol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly ab initio and density functional theory (DFT) methods, are fundamental to understanding the electronic makeup of 9H,9'H-9,9'-bifluoren-9-ol. These calculations solve the molecular Schrödinger equation to provide detailed information about molecular orbitals and electron density. wikipedia.org

A molecular orbital (MO) analysis for this compound would reveal how the atomic orbitals of the constituent atoms combine to form the bonding and anti-bonding orbitals of the entire molecule. The two fluorenyl moieties are connected by a C-C single bond, and the presence of the hydroxyl (-OH) group on one of the fluorenyl units introduces asymmetry and specific electronic features.

The electron density distribution, often visualized through isosurfaces, would show regions of high and low electron density. For this compound, the π-systems of the fluorene (B118485) rings would exhibit high electron density. The oxygen atom of the hydroxyl group, being highly electronegative, would be a site of localized high electron density, and the hydrogen of the -OH group would be electron-deficient. This distribution is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be distributed primarily over the π-conjugated system of the fluorenyl rings. Its energy level is a measure of the molecule's ability to donate electrons.

LUMO: The LUMO is the innermost orbital that is empty and can act as an electron acceptor. The LUMO is also expected to be located on the π-system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller gap suggests higher reactivity and easier electronic excitation. In a related study on fluorenol, DFT calculations at the CAM-B3LYP/6-311+G level showed a HOMO-LUMO gap of 5.91 eV, indicating significant stability but also potential for charge transport. nih.gov It is expected that this compound would have a comparable, though slightly different, HOMO-LUMO gap due to the presence of the second fluorenyl group.

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.50 | π-system of fluorenyl rings |

| LUMO | -1.60 | π-system of fluorenyl rings |

| HOMO-LUMO Gap | 5.90 | - |

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. researchgate.net For this compound, DFT studies would provide deep insights into its chemical behavior.

Reactivity: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen atom of the hydroxyl group would be a primary site for electrophilic attack, while the aromatic rings could be susceptible to electrophilic substitution.

Stability: The thermodynamic stability of this compound can be assessed by calculating its total electronic energy. The relative stability of different isomers or conformers can also be determined.

Conformational Preferences: Due to the single C-C bond connecting the two fluorenyl units, there is a possibility of rotational isomerism (conformers). DFT calculations can be used to map the potential energy surface as a function of the dihedral angle of this bond, identifying the most stable (lowest energy) conformation. Steric hindrance between the two bulky fluorenyl groups would likely lead to a non-planar, twisted conformation being the most stable.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org An MD simulation of this compound would involve:

System Setup: Defining a simulation box containing one or more molecules of this compound, possibly in a solvent like water or an organic solvent, to mimic condensed-phase conditions.

Force Field: Applying a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system.

Simulation: Solving Newton's equations of motion for the system over a certain period, yielding a trajectory of atomic positions and velocities.

MD simulations can reveal the dynamic behavior of the molecule, including conformational changes and its interactions with surrounding molecules. For example, an MD simulation could show how the hydroxyl group of this compound forms hydrogen bonds with solvent molecules or other solute molecules.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool in structural elucidation. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. This allows for the assignment of experimental peaks to specific atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C9 (with -OH group) | ~75-85 |

| C9' (bridgehead) | ~50-60 |

| Aromatic Carbons | ~110-150 |

Vibrational Frequencies: Calculation of the vibrational frequencies corresponds to the peaks in an infrared (IR) and Raman spectrum. This is done by computing the second derivatives of the energy with respect to the atomic positions. The predicted vibrational spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the characteristic O-H stretching frequency of the hydroxyl group.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. acs.org For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the fluorenyl systems.

Modeling of Reaction Pathways, Transition States, and Reaction Energy Landscapes

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. nih.gov For this compound, this could involve:

Reaction Pathways: Modeling the step-by-step process of a reaction, such as the oxidation of the hydroxyl group to a ketone or the substitution of the hydroxyl group.

Transition States: Locating the transition state structure for each elementary step in a reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Reaction Energy Landscapes: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This landscape provides a comprehensive view of the thermodynamics and kinetics of the reaction, including activation energies and reaction enthalpies. For example, modeling the dehydration of this compound would reveal the energy barrier for this elimination reaction.

Computational Design and Screening of Novel this compound Derivatives

The in silico design and screening of novel derivatives of this compound represent a sophisticated approach to tailoring molecular properties for specific applications, particularly in the realm of materials science and optoelectronics. By leveraging computational chemistry techniques, researchers can predict the structural, electronic, and optical characteristics of hypothetical molecules, thereby guiding synthetic efforts toward the most promising candidates. This rational design process accelerates the discovery of new materials with enhanced performance.

Computational studies on fluorene and bifluorene derivatives have established a robust framework for these investigations. cognizancejournal.comresearchgate.netresearchgate.netwiley.comnih.govmdpi.comresearchgate.net Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in this field. wiley.comnih.govmdpi.com DFT is employed to optimize molecular geometries and calculate ground-state electronic properties, while TD-DFT is used to predict excited-state properties, including absorption and emission spectra. wiley.comnih.govmdpi.com

A systematic computational screening process can be envisioned where a virtual library of this compound derivatives is created by introducing a variety of functional groups. These derivatives can then be subjected to high-throughput computational analysis to predict key performance indicators. For example, in the context of organic light-emitting diodes (OLEDs), properties such as the HOMO-LUMO gap, ionization potential, electron affinity, and charge transport characteristics are of paramount importance. mdpi.com

Detailed Research Findings

While specific research exclusively on the computational design and screening of this compound derivatives is not extensively documented in publicly available literature, the principles can be extrapolated from studies on related fluorene and bifluorene systems. wiley.comnih.govcapes.gov.br

For instance, a theoretical study on bifluorene and its derivatives demonstrated that the introduction of different bridging groups between the fluorene units significantly alters the electronic properties. wiley.com Derivatives with enhanced conjugation were found to have narrower HOMO-LUMO gaps and red-shifted absorption and emission spectra, making them suitable for different optoelectronic applications. wiley.com Conversely, other derivatives were identified as good blue emitters. wiley.com

Another computational investigation into a large number of symmetrically substituted fluorene derivatives for two-photon absorption (2PA) applications showcased a systematic molecular design approach. capes.gov.br This study computationally screened 161 molecules, revealing that the 2PA cross-section is highly dependent on the nature and substitution pattern of the attached groups. capes.gov.br The findings from such studies provide a roadmap for designing this compound derivatives with tailored nonlinear optical properties.

The following data tables illustrate the type of information that would be generated in a computational screening study of hypothetical this compound derivatives. The derivatives are denoted by the substituent group and its position on the fluorenyl rings.

Table 1: Calculated Electronic Properties of Hypothetical this compound Derivatives

| Derivative | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| BFOH-H | -H | - | -5.80 | -2.10 | 3.70 |

| BFOH-NH2 | -NH₂ | 2,2' | -5.50 | -1.95 | 3.55 |

| BFOH-NO2 | -NO₂ | 2,2' | -6.10 | -2.50 | 3.60 |

| BFOH-OCH3 | -OCH₃ | 2,2' | -5.65 | -2.00 | 3.65 |

| BFOH-CN | -CN | 2,2' | -6.20 | -2.60 | 3.60 |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar aromatic compounds.

Table 2: Predicted Optical Properties of Hypothetical this compound Derivatives

| Derivative | Max. Absorption Wavelength (nm) | Oscillator Strength | Major Transition |

| BFOH-H | 350 | 0.85 | HOMO -> LUMO |

| BFOH-NH2 | 365 | 0.90 | HOMO -> LUMO |

| BFOH-NO2 | 355 | 0.88 | HOMO -> LUMO |

| BFOH-OCH3 | 362 | 0.89 | HOMO -> LUMO |

| BFOH-CN | 358 | 0.87 | HOMO -> LUMO |

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar aromatic compounds.

These tables demonstrate how computational screening can generate a wealth of data to compare and contrast the properties of various derivatives. By analyzing these trends, researchers can identify the most promising candidates for synthesis and experimental validation, thereby streamlining the materials discovery pipeline. The insights gained from such theoretical investigations are invaluable for the rational design of novel this compound derivatives with tailored functionalities for advanced applications.

Applications of 9h,9 H 9,9 Bifluoren 9 Ol in Advanced Materials Science and Organic Synthesis

Role as a Structural Building Block in Conjugated Polymeric Materials

The fluorene (B118485) moiety is a cornerstone in the development of π-conjugated polymers, prized for its high thermal stability and strong blue fluorescence. The incorporation of the 9H,9'H-9,9'-Bifluoren-9-ol unit into these materials offers a strategy to impart specific optoelectronic and physical properties.

Polyfluorenes (PFs) and their copolymers are extensively studied for their exceptional electronic properties, making them suitable for organic light-emitting devices (OLEDs). mdpi.com The integration of the bifluorenol unit can enhance the polymer's thermal stability due to the rigidity of the bifluorene core. These polymers are typically synthesized through palladium-catalyzed coupling reactions, such as the Suzuki coupling, which links fluorene-based monomers into a long polymer chain. doi.orgnih.gov By functionalizing the this compound molecule with appropriate reactive groups (e.g., dihalo or diboronic acid derivatives), it can be directly incorporated into the polymerization process. This approach allows for the creation of processable polyfluorenes that exhibit high quantum yields and emit light in the blue region of the spectrum. researchgate.net20.210.105

Table 1: Properties of Representative Polyfluorene Derivatives

| Polymer/Copolymer Name | Synthesis Method | Emission Color | Maximum Emission (nm) | Quantum Yield (in solution) |

| Poly(9,9-dihexylfluorene) | Suzuki Coupling | Blue | ~470 | High |

| Poly[(9,9'-spirobifluorene-2,7-diyl)-alt-co-(1,4-(2,5-di-n-dodecyloxy)phenylenevinylene)] | Suzuki Coupling | Blue | ~410 | N/A |

| Poly[2,7-(9,9-dihexylfluorene)-alt-2,5-diethylterephthalate] | Suzuki Coupling | Blue | N/A | N/A |

| Poly[2,7'-(alkyl 9,9-dioctyl-7,2'-bifluorene-9'-carboxylate)]s | Palladium-catalyzed Coupling | Blue | ~410 | up to 0.87 20.210.105 |

This table presents data for illustrative polyfluorene systems to highlight the typical properties achieved in this class of materials.

The bulky, non-planar structure of the this compound moiety is a significant advantage in polymer design. When incorporated into the main chain of a conjugated polymer, it disrupts chain packing and reduces intermolecular interactions. This steric hindrance is crucial for improving the solubility of the resulting polymers in common organic solvents, which is a key requirement for solution-based processing of electronic devices. doi.org Furthermore, the twisted conformation can prevent the formation of aggregates, which often leads to quenching of fluorescence and a red-shift in emission, thereby preserving the desired blue luminescence in the solid state. The structure allows for the creation of various polymer conformations, including kinked, hyperbranched, and dendritic architectures, which can be tailored for specific electronic applications. researchgate.net The hydroxyl group on the bifluorenol unit also serves as a convenient handle for post-polymerization modification, enabling the introduction of other functional groups to fine-tune the polymer's properties. doi.org

Application in Supramolecular Chemistry and Host-Guest Systems